![molecular formula C16H13N3O6 B3725297 N'-(2-hydroxy-5-nitrobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B3725297.png)
N'-(2-hydroxy-5-nitrobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound similar to “N’-(2-hydroxy-5-nitrobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide” has been described as having a molecular formula of C16H16N4O8, an average mass of 392.320 Da, and a monoisotopic mass of 392.096802 Da . The compound also has 12 hydrogen bond acceptors, 4 hydrogen bond donors, and 5 freely rotating bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, N-(2-Hydroxy-5-nitrobenzylidene)cytidine, include a density of 1.8±0.1 g/cm3, boiling point of 706.8±70.0 °C at 760 mmHg, and a flash point of 381.3±35.7 °C . It also has a molar refractivity of 90.0±0.5 cm3, a polar surface area of 181 Å2, and a molar volume of 223.0±7.0 cm3 .Mechanism of Action
A compound similar to “N’-(2-hydroxy-5-nitrobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide”, known as (S,E)-2-hydroxy-N-(2-hydroxy-5-nitrobenzylidene) propane hydrazide, has been studied for its effects on Pseudomonas aeruginosa quorum sensing related virulence factors . It was found that sub-minimum inhibitory concentrations of this compound showed significant inhibition of virulence factors including motility, biofilm formation, alginate and pyocyanin production, and susceptibility to H2O2 .
properties
IUPAC Name |
N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O6/c20-12-6-5-11(19(22)23)7-10(12)8-17-18-16(21)15-9-24-13-3-1-2-4-14(13)25-15/h1-8,15,20H,9H2,(H,18,21)/b17-8+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUKIOJCFYGWINJ-CAOOACKPSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NN=CC3=C(C=CC(=C3)[N+](=O)[O-])O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)N/N=C/C3=C(C=CC(=C3)[N+](=O)[O-])O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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